molecular formula C9H9ClO4S B1400776 Methyl 2-chloro-4-(methylsulfonyl)benzoate CAS No. 623927-88-8

Methyl 2-chloro-4-(methylsulfonyl)benzoate

Cat. No.: B1400776
CAS No.: 623927-88-8
M. Wt: 248.68 g/mol
InChI Key: OIMATTRWVJIHBF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a methylsulfonyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene using copper(I) and nitric acid as catalysts.

    Esterification: The benzoic acid derivative obtained from the oxidation step is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce methyl 2-chloro-4-(methylsulfonyl)benzoate.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient recycling of catalysts to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-chloro-4-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.

Major Products:

    Oxidation: Sulfone derivatives.

    Substitution: Substituted benzoates with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammation and pain pathways. In agrochemicals, it targets enzymes essential for plant growth, leading to the inhibition of weed proliferation .

Comparison with Similar Compounds

    2-Chloro-4-(methylsulfonyl)benzoic acid: This compound is structurally similar but lacks the ester group.

    Methyl 4-(methylsulfonyl)benzoate: Similar structure but without the chlorine atom.

Uniqueness: Methyl 2-chloro-4-(methylsulfonyl)benzoate is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which confer specific reactivity and biological activity. This combination makes it a versatile intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

methyl 2-chloro-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMATTRWVJIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-4-(methylsulfonyl)benzoic acid (5 g, 21.3 mmol) in anhydrous methanol (100 mL) was added concentrated sulfuric acid (0.5 mL). The resulting solution was stirred for 18 h at reflux. Upon cooling, the mixture was concentrated under reduced pressure, dissolved in CH2Cl2 and washed with NaHCO3 solution and brine. The organic phase was dried over sodium sulfate and concentrated to afford methyl 2-chloro-4-(methylsulfonyl)benzoate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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